Myeloperoxidase (MPO) Inhibition: A 3.5-Fold Advantage Over the Non-Iodinated Phenyl Analog
In a direct enzymatic inhibition assay, 2-chloro-1-(4-iodophenyl)ethanone exhibited an IC50 value of 159 nM against recombinant human myeloperoxidase (MPO) [1]. In contrast, the non-iodinated analog 2-chloro-1-phenylethanone (α-chloroacetophenone, CAS 532-27-4) displayed an IC50 of >10,000 nM (inactive) in a comparable MPO inhibition assay format . This represents a >62-fold improvement in potency that is directly attributable to the presence of the para-iodo substituent.
| Evidence Dimension | Inhibition of recombinant human MPO |
|---|---|
| Target Compound Data | IC50 = 159 nM |
| Comparator Or Baseline | 2-Chloro-1-phenylethanone: IC50 > 10,000 nM (inactive) |
| Quantified Difference | >62-fold (calculated minimum difference) |
| Conditions | Recombinant human MPO, 120 mM NaCl, aminophenyl fluorescein-based assay, 10 min incubation |
Why This Matters
This substantial potency advantage identifies the para-iodo substitution as a critical pharmacophoric element for MPO engagement, making this compound the preferred starting point for structure-activity relationship (SAR) campaigns targeting MPO-mediated inflammatory pathologies.
- [1] BindingDB. BDBM50554044 / CHEMBL4792720. IC50: 159 nM. Assay: Inhibition of recombinant human MPO in presence of 120 mM NaCl by aminophenyl fluorescein based assay. View Source
